(1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a chiral center at the 1-position, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-chloro-2-fluoro-benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.
Biology
The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine: The compound itself.
(1S)-1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine: The enantiomer of the compound.
1-(4-Chloro-2-fluoro-phenyl)ethane-1,2-diamine: The racemic mixture.
Uniqueness
The uniqueness of this compound lies in its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Compared to its enantiomer and racemic mixture, the (1R)-enantiomer may exhibit different pharmacological activities and selectivity towards molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
VKAXPRBLNWSZTR-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CN)N |
Origin of Product |
United States |
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